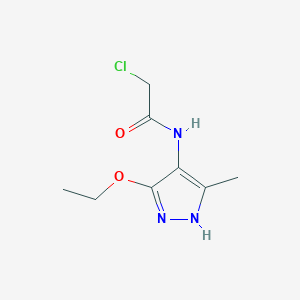

2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide

Description

2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide is a pyrazole-based acetamide derivative characterized by a chloroacetamide moiety attached to a substituted pyrazole ring. The pyrazole core features an ethoxy group at position 3 and a methyl group at position 3. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ethoxy substituent and steric hindrance from the methyl group.

Properties

CAS No. |

87675-76-1 |

|---|---|

Molecular Formula |

C8H12ClN3O2 |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

2-chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide |

InChI |

InChI=1S/C8H12ClN3O2/c1-3-14-8-7(5(2)11-12-8)10-6(13)4-9/h3-4H2,1-2H3,(H,10,13)(H,11,12) |

InChI Key |

NQQVYAMSQCCNNO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=C1NC(=O)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3-ethoxy-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under nitrogen atmosphere to prevent any unwanted side reactions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- The target compound’s ethoxy group at position 3 distinguishes it from cyano or aryl-substituted analogs, likely reducing electron-withdrawing effects and enhancing solubility in nonpolar solvents.

Physicochemical Properties

Comparative data for melting points (mp), yields, and spectral features:

Key Observations :

- Ethoxy and methyl groups in the target compound may lower its melting point compared to cyano- or chlorophenyl-substituted analogs (e.g., 3d mp = 181–183°C) due to reduced intermolecular dipole interactions .

- The absence of strong electron-withdrawing groups (e.g., cyano) may result in less deshielded ¹H-NMR signals compared to compound 3a .

Biological Activity

2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Formula: CHClNO

Molecular Weight: 227.67 g/mol

Structure: The compound features a chloro group, an ethoxy group, and a pyrazole ring, which contribute to its biological activity.

The biological activity of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes: Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis and has implications in antiviral therapies .

- Antimicrobial Activity: Pyrazole derivatives often exhibit significant antimicrobial properties. Studies indicate that related compounds can effectively inhibit the growth of various pathogens by disrupting bacterial cell membranes and inhibiting biofilm formation .

- Antitumor Effects: Research has demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This includes inhibition of BRAF(V600E), a common mutation in melanoma .

Biological Activity Studies

Several studies have evaluated the biological activity of 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide and related compounds:

Antimicrobial Evaluation

A study conducted on related pyrazole compounds assessed their minimum inhibitory concentration (MIC) against various pathogens. The results indicated that some derivatives exhibited MIC values as low as 0.22 μg/mL, demonstrating potent antimicrobial activity .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Antibacterial |

| 5a | 0.25 | - | Antifungal |

Antitumor Activity

Another study focused on the antitumor potential of pyrazole derivatives, including those similar to 2-Chloro-N-(3-ethoxy-5-methyl-1H-pyrazol-4-yl)acetamide. The findings suggested that these compounds could inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

-

Synergistic Effects with Antibiotics:

A case study highlighted the synergistic relationship between certain pyrazole derivatives and conventional antibiotics like Ciprofloxacin. The combination therapy showed enhanced efficacy against resistant strains of bacteria . -

In Vivo Studies:

In vivo models have demonstrated the potential of pyrazole derivatives in reducing tumor size in xenograft models, suggesting a promising avenue for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.